molecular formula C40H50N4O6 B10849100 H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH

H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH

Cat. No.: B10849100
M. Wt: 682.8 g/mol
InChI Key: GWHRSTGESQKJIQ-VERNRBRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH is a synthetic peptide that has garnered attention for its high selectivity and potency as a delta opioid receptor antagonist. This compound is part of a class of opioid peptides designed to interact with specific opioid receptors, making it a valuable tool in both research and potential therapeutic applications .

Preparation Methods

The synthesis of H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH involves solid-phase peptide synthesis (SPPS) techniques. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry to protect the amino acids during the synthesis. The peptide is assembled step-by-step on a solid resin support, with each amino acid being added sequentially. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a high degree of purity .

Chemical Reactions Analysis

H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH undergoes various chemical reactions, including amidation and substitution reactions. Amidation of the peptide can significantly increase its affinity for the mu opioid receptor, while substitution reactions involving the modification of specific amino acids can alter its selectivity and potency. Common reagents used in these reactions include Boc (tert-butyloxycarbonyl) protected amino acids and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) .

Scientific Research Applications

H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH is primarily used in scientific research to study the interactions between opioid receptors and their ligands. Its high selectivity for the delta opioid receptor makes it an excellent tool for investigating the physiological and pharmacological roles of this receptor.

Mechanism of Action

The compound exerts its effects by binding to the delta opioid receptor, a G protein-coupled receptor involved in modulating pain perception and other physiological processes. Upon binding, H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH acts as an antagonist, blocking the receptor’s activity and preventing the downstream signaling pathways that would normally be activated by endogenous opioid peptides. This blockade can help researchers understand the receptor’s role in pain modulation and other functions .

Comparison with Similar Compounds

H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH is unique in its high selectivity and potency as a delta opioid receptor antagonist. Similar compounds include H-Dmt-Tic-OH and H-Dmt-Tic-Ala-OH, which also exhibit high affinity for the delta opioid receptor but differ in their selectivity and potency. The presence of the beta-methyl substitution in this compound enhances its selectivity compared to these analogs .

Properties

Molecular Formula

C40H50N4O6

Molecular Weight

682.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33-,34-,35?,36-/m0/s1

InChI Key

GWHRSTGESQKJIQ-VERNRBRGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O

Origin of Product

United States

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